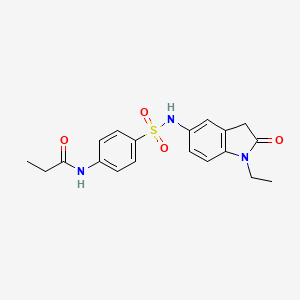

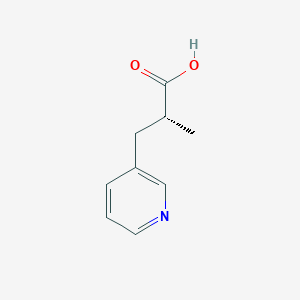

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide are not available in the search results, related compounds have been synthesized. For instance, novel 2-oxoindoline-based acetohydrazides have been synthesized as part of the search for novel small molecules activating procaspase-3 .Applications De Recherche Scientifique

Fluorescence Binding Studies

The synthesis of novel p-hydroxycinnamic acid amides, including derivatives related to the chemical structure of N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide, has been explored for their interaction with bovine serum albumin (BSA). These studies, conducted by Meng et al. (2012), investigate the fluorescence and UV-vis spectral studies to understand the binding constants, thermodynamic parameters, and conformational changes in BSA upon binding. This research underscores the potential applications of such compounds in bioanalytical chemistry and drug-protein interaction studies (Meng et al., 2012).

Anticancer Activity

Alafeefy et al. (2015) focused on developing novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and their anticancer activities. These compounds, serving as analogs to CFM-1, exhibited remarkable antitumor activity against various cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. Their research not only provides insight into the structural requirements for anticancer activity but also highlights the therapeutic potential of such compounds in cancer treatment (Alafeefy et al., 2015).

Enzyme Inhibition

Tuğrak et al. (2020) synthesized novel benzenesulfonamides carrying a benzamide moiety, demonstrating significant inhibitory potential against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes. Their research underlines the importance of sulfonamide and benzamide pharmacophores in drug design, particularly for targeting enzyme-related diseases (Tuğrak et al., 2020).

PET Imaging Ligands

Kil et al. (2014) explored the synthesis of 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, including compounds structurally related to this compound, for PET imaging of metabotropic glutamate receptor subtype 4 (mGlu4). This research signifies the potential of such compounds in neuroimaging and the study of neurological disorders (Kil et al., 2014).

Surface Grafting for RO Membranes

Shan et al. (2020) focused on the functionalization of polyamide membrane surfaces with small-molecule zwitterions, including compounds analogous to this compound. This work highlights the enhancement of RO membrane performance through surface modification, offering insights into water treatment technologies (Shan et al., 2020).

Propriétés

IUPAC Name |

N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-3-18(23)20-14-5-8-16(9-6-14)27(25,26)21-15-7-10-17-13(11-15)12-19(24)22(17)4-2/h5-11,21H,3-4,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKOSKNFVKFMCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2955156.png)

![Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2955161.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2955164.png)

![5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2955173.png)